Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate
CAS No.:
Cat. No.: VC15801118
Molecular Formula: C15H15NO5S
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO5S |
|---|---|
| Molecular Weight | 321.3 g/mol |
| IUPAC Name | ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate |
| Standard InChI | InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |
| Standard InChI Key | WQGMVZUEVOECLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Functional Features
Molecular Architecture
The compound’s structure (C₁₅H₁₅NO₅S, molecular weight 321.3 g/mol) integrates three critical functional groups:
-
Pyrrole ring: A five-membered aromatic heterocycle with nitrogen at the 1-position, modified by a tosyl group.
-
Tosyl group: A sulfonamide moiety (SO₂–C₆H₄–CH₃) that enhances electrophilicity and stabilizes intermediates during synthetic reactions .
-
Ethyl oxoacetate: An ester-linked ketone group (CH₃CO–COOEt) that facilitates nucleophilic attacks and condensation reactions.
The IUPAC name, ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate, reflects these substituents. The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C(=O)OCC and InChIKey WQGMVZUEVOECLQ-UHFFFAOYSA-N provide unambiguous stereochemical identification.
Spectroscopic Characteristics
While explicit spectral data (e.g., NMR, IR) are absent in the reviewed sources, analogous pyrrole derivatives exhibit:
-
¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester carbonyls (δ 4.0–4.3 ppm for –OCH₂CH₃) .
-
IR: Stretching vibrations for sulfonamide (≈1350 cm⁻¹), carbonyl (≈1700 cm⁻¹), and ester C–O (≈1250 cm⁻¹) .
Synthesis and Optimization
Reaction Pathways
The primary synthesis route involves condensation of ethyl acetoacetate with tosylated pyrrole precursors under acidic or basic conditions. A representative protocol includes:
-
Tosylation of pyrrole: Reacting pyrrole with p-toluenesulfonyl chloride to form 1-tosyl-1H-pyrrole .
-
Acetoacetate coupling: Treating the tosylated pyrrole with ethyl acetoacetate in the presence of a base (e.g., morpholine) to form the oxoacetate side chain .
-
Purification: Chromatography or recrystallization to isolate the product.
Yield and Scalability
Reported yields for analogous reactions range from 40–65%, depending on reaction time, temperature (typically 30–60°C), and solvent polarity . For instance, the patent WO2005028435A1 describes similar condensations achieving 55% yield after optimization .
Table 1: Comparative Synthesis Conditions
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s reactivity enables derivatization into candidates for:
-
Antimicrobial agents: Tosyl groups enhance membrane permeability, while pyrrole rings disrupt microbial enzymes.
-
Anticancer therapeutics: Electrophilic carbonyls facilitate covalent binding to oncogenic targets (e.g., kinases).
-
Anti-inflammatory drugs: Sulfonamide moieties inhibit cyclooxygenase (COX) isoforms .
Case Study: Analog Development
Fisher Scientific lists N-(p-toluenesulfonyl)-3-pyrroline (C₁₁H₁₃NO₂S), a structural analog, as a precursor to neurologically active compounds . Comparatively, ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate offers greater versatility due to its additional ester group, enabling peptide coupling or ester hydrolysis for carboxylate prodrugs.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The ethyl oxoacetate group in the target compound distinguishes it from simpler tosylated pyrrolidines, enabling broader reactivity in heterocyclic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume